molecular formula C54H67N7O8 B10823989 PROTAC EZH2 Degrader-1

PROTAC EZH2 Degrader-1

Cat. No.: B10823989
M. Wt: 942.1 g/mol
InChI Key: LONVYJSHGSZBQY-UHFFFAOYSA-N
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Description

PROTAC EZH2 Degrader-1 is a potent proteolysis-targeting chimera (PROTAC) designed to target and degrade the enhancer of zeste homolog 2 (EZH2) protein. EZH2 is a methyltransferase enzyme that plays a crucial role in the regulation of gene expression through histone modification. Overexpression or mutation of EZH2 is associated with various cancers, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC EZH2 Degrader-1 involves the conjugation of a ligand that binds to EZH2 with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:

    Step 1: Synthesis of the EZH2-binding ligand.

    Step 2: Synthesis of the E3 ligase-binding ligand.

    Step 3: Conjugation of the two ligands via a linker.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for scalability, including:

Chemical Reactions Analysis

Types of Reactions: PROTAC EZH2 Degrader-1 undergoes various chemical reactions, including:

    Substitution Reactions: Involving the replacement of functional groups to modify the ligands.

    Coupling Reactions: To conjugate the ligands via a linker.

Common Reagents and Conditions:

    Reagents: Common reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

    Conditions: Reactions are typically carried out in organic solvents like DMSO (dimethyl sulfoxide) under inert atmosphere conditions.

Major Products: The major product of these reactions is the fully synthesized this compound, which is then purified and characterized .

Mechanism of Action

PROTAC EZH2 Degrader-1 exerts its effects by inducing the degradation of the EZH2 protein through the ubiquitin-proteasome system. The mechanism involves:

Comparison with Similar Compounds

PROTAC EZH2 Degrader-1 is unique compared to other similar compounds due to its high potency and specificity for EZH2. Similar compounds include:

Properties

Molecular Formula

C54H67N7O8

Molecular Weight

942.1 g/mol

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-5-[4-[[4-[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyheptyl]piperazin-1-yl]methyl]phenyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide

InChI

InChI=1S/C54H67N7O8/c1-5-60(41-20-28-68-29-21-41)46-32-40(31-43(37(46)4)50(63)55-33-44-35(2)30-36(3)56-51(44)64)39-16-14-38(15-17-39)34-59-25-23-58(24-26-59)22-9-7-6-8-10-27-69-47-13-11-12-42-49(47)54(67)61(53(42)66)45-18-19-48(62)57-52(45)65/h11-17,30-32,41,45H,5-10,18-29,33-34H2,1-4H3,(H,55,63)(H,56,64)(H,57,62,65)

InChI Key

LONVYJSHGSZBQY-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCCCCCCOC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O

Origin of Product

United States

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